molecular formula C23H29NO3 B15043837 Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15043837
M. Wt: 367.5 g/mol
InChI Key: BGSDYIABOHXRGX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

    4-Ethylphenyl isocyanate: This compound shares the 4-ethylphenyl group but differs in its functional groups and reactivity.

    4-Ethylbenzyl alcohol: Another compound with the 4-ethylphenyl group, but with different chemical properties and applications.

    Quinoline derivatives: Compounds with a similar quinoline core structure but varying substituents, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO3/c1-6-15-8-10-16(11-9-15)20-19(22(26)27-7-2)14(3)24-17-12-23(4,5)13-18(25)21(17)20/h8-11,20,24H,6-7,12-13H2,1-5H3

InChI Key

BGSDYIABOHXRGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C

Origin of Product

United States

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